(2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid
CAS No.: 565191-96-0
Cat. No.: VC4312450
Molecular Formula: C12H11NO4
Molecular Weight: 233.223
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 565191-96-0 |
|---|---|
| Molecular Formula | C12H11NO4 |
| Molecular Weight | 233.223 |
| IUPAC Name | (E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C12H11NO4/c1-16-11-8-9(3-5-12(14)15)2-4-10(11)17-7-6-13/h2-5,8H,7H2,1H3,(H,14,15)/b5-3+ |
| Standard InChI Key | OMDFXXAQWPQRQG-HWKANZROSA-N |
| SMILES | COC1=C(C=CC(=C1)C=CC(=O)O)OCC#N |
Introduction
Chemical Structure and Nomenclature
The compound (2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid belongs to the cinnamic acid family, characterized by a phenyl group bonded to an acrylic acid backbone. Its IUPAC name reflects the following structural features:
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A phenyl ring substituted at the para position with a cyanomethoxy group (–O–CH2–C≡N) and at the meta position with a methoxy group (–O–CH3).
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An (E)-configured double bond (trans stereochemistry) between the α- and β-carbons of the acrylic acid moiety .
Molecular Formula: C₁₃H₁₁NO₅
Molecular Weight: 261.23 g/mol
Key Structural Analogues:
| Compound | Molecular Formula | Substituents |
|---|---|---|
| 4-Methoxycinnamic acid | C₁₀H₁₀O₃ | 4-OCH₃ |
| Ferulic acid | C₁₀H₁₀O₄ | 3-OCH₃, 4-OH |
| Target compound | C₁₃H₁₁NO₅ | 3-OCH₃, 4-OCH₂CN |
Synthesis and Manufacturing
While no explicit synthesis protocols for this compound are documented, plausible routes can be inferred from methods used for analogous cinnamic acids:
Hypothetical Synthesis Pathway
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Phenolic Alkylation:
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Knoevenagel Condensation:
Challenges:
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The electron-withdrawing cyanomethoxy group may reduce the reactivity of the aromatic ring, necessitating elevated temperatures or Lewis acid catalysts.
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Steric hindrance at the 4-position could lead to regioselectivity issues during alkylation.
Physicochemical Properties
Based on structural analogues and computational predictions:
The cyanomethoxy group increases hydrophobicity (higher LogP) compared to hydroxyl or methoxy substituents, potentially enhancing membrane permeability but reducing aqueous solubility .
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